molecular formula C15H12Cl2FNOS B296424 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-fluorophenyl)acetamide

2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-fluorophenyl)acetamide

Cat. No. B296424
M. Wt: 344.2 g/mol
InChI Key: QEBNTNRDMRCFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DCFA and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DCFA is not fully understood. However, studies have shown that it inhibits the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DCFA has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DCFA has been found to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the production of inflammatory cytokines and the activity of COX-2. Physiologically, DCFA has been found to reduce inflammation and pain in animal models. Additionally, DCFA has been found to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

DCFA has several advantages for lab experiments. It is easy to synthesize with high yield and purity. DCFA is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one limitation of DCFA is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DCFA. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the mechanism by which DCFA induces apoptosis in cancer cells and to evaluate its effectiveness in animal models. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Future studies could investigate the effectiveness of DCFA in treating chronic pain and inflammatory diseases. Additionally, studies could be conducted to evaluate the safety and toxicity of DCFA in humans.

Synthesis Methods

DCFA can be synthesized using a variety of methods, including the reaction of 2,6-dichlorobenzyl chloride with thiourea, followed by reaction with 3-fluoroacetophenone. Another method involves the reaction of 2,6-dichlorobenzylamine with thiourea, followed by reaction with 3-fluoroacetophenone. Both methods result in the formation of DCFA with high yield and purity.

Scientific Research Applications

DCFA has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory and analgesic agent. DCFA has also been found to have antibacterial and antifungal properties. Furthermore, DCFA has been investigated for its potential as a cancer treatment due to its ability to induce apoptosis in cancer cells.

properties

Molecular Formula

C15H12Cl2FNOS

Molecular Weight

344.2 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C15H12Cl2FNOS/c16-13-5-2-6-14(17)12(13)8-21-9-15(20)19-11-4-1-3-10(18)7-11/h1-7H,8-9H2,(H,19,20)

InChI Key

QEBNTNRDMRCFLO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)CSCC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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